molecular formula C11H12N2O3 B2878365 (3-ethyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid CAS No. 406944-97-6

(3-ethyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

Cat. No. B2878365
M. Wt: 220.228
InChI Key: OPFLZKSANFLFBS-UHFFFAOYSA-N
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Description

(3-ethyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, also known as EOBA, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of benzimidazole, and is characterized by its two nitrogen atoms, two oxygen atoms, and one carbon atom. EOBA has been used extensively in the laboratory setting, and its chemical properties and biological effects have been studied extensively.

Scientific Research Applications

Pharmacological Applications and Toxicology

  • Adaptogenic Properties and Performance Enhancement : A study on 2-(Ethylthio) benzimidazole, a compound with a benzimidazole core similar to the specified chemical, demonstrated its adaptogenic properties capable of significantly increasing physical performance. Originally developed in the USSR, it found applications in enhancing the performance of athletes, cosmonauts, and soldiers. This research may imply potential pharmacological applications of related benzimidazole derivatives in enhancing physical and stress resistance capabilities (Kwiatkowska et al., 2018).

  • Metabolite Detection for Doping Control : The ability to detect benzimidazole derivatives in biological samples, as demonstrated by research on bemitil (a benzimidazole derivative), underscores the relevance of analytical chemistry in doping control and pharmacokinetics studies. Such studies are crucial for understanding how these compounds are metabolized and excreted in humans, which can be applied to the safety and efficacy evaluation of new pharmacological agents (Kwiatkowska et al., 2018).

Environmental and Occupational Health

  • Exposure Biomonitoring : The development of methods for detecting metabolites of related compounds in urine reflects the importance of monitoring exposure to potentially hazardous substances in both environmental and occupational settings. For instance, the study on the analysis of histamine metabolites in urine highlights techniques that could be adapted for monitoring exposure to benzimidazole derivatives and assessing their health implications (Tham, 1966).

  • Toxicity and Safety Evaluation : Research on the toxic metabolites of ethylene glycol ethers, which share a similar concern for metabolic byproducts as benzimidazole derivatives, underscores the importance of evaluating the safety and potential health risks of chemical exposures. Such studies can inform safety guidelines and regulatory standards to protect human health (Laitinen et al., 1996).

properties

IUPAC Name

2-(3-ethyl-2-oxobenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-12-8-5-3-4-6-9(8)13(11(12)16)7-10(14)15/h3-6H,2,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFLZKSANFLFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid

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